molecular formula C₃₆H₃₀Cl₂NiP₂ B027850 Bis(triphenylphosphine)nickel(II)chloride CAS No. 14264-16-5

Bis(triphenylphosphine)nickel(II)chloride

Cat. No. B027850
CAS RN: 14264-16-5
M. Wt: 654.2 g/mol
InChI Key: ZBRJXVVKPBZPAN-UHFFFAOYSA-L
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Description

Synthesis Analysis

Synthesis of bis(triphenylphosphine)nickel(II) chloride involves reactions of nickel(II) salts with triphenylphosphine. Various methods have been developed to synthesize this compound, reflecting its importance in chemical research.

Molecular Structure Analysis

The molecular structure of bis(triphenylphosphine)nickel(II) chloride is characterized by a nickel center coordinated to two chloride ions and two triphenylphosphine ligands. This structure has been studied through various spectroscopic and X-ray crystallography techniques, revealing insights into its geometry and electronic structure.

Chemical Reactions and Properties

Bis(triphenylphosphine)nickel(II) chloride is known for its reactivity in various chemical reactions. It participates in catalytic processes, oxidative addition reactions, and serves as a precursor to other nickel-based complexes. Its chemical properties have been explored in the context of organometallic and coordination chemistry, demonstrating its versatility and utility in synthesis.

Physical Properties Analysis

The physical properties of bis(triphenylphosphine)nickel(II) chloride, such as solubility, melting point, and stability, are crucial for its handling and application in chemical reactions. Studies have focused on understanding these properties to optimize its use in practical applications.

Chemical Properties Analysis

The chemical properties of bis(triphenylphosphine)nickel(II) chloride include its redox behavior, ligand exchange reactions, and coordination chemistry. These properties are central to its role in catalysis and the synthesis of complex molecules.

For detailed insights and further reading on bis(triphenylphosphine)nickel(II) chloride, the following references provide comprehensive information on its synthesis, structure, reactivity, and applications:

  • Ashley-Smith, J., Green, M., & Stone, F. (1969). Reactions of low-valent metal complexes with fluorocarbons. Part VII. Bis(triphenylphosphine)(π-ethylene)nickel and tetrakis(methyldiphenylphosphine)nickel Journal of The Chemical Society A: Inorganic, Physical, Theoretical.
  • Bronzan-Planinić, P., & Meider, H. (1984). Synthesis and Characterization of Cobalt(II), Nickel(II) and Copper(II) Chloride Complexes with Bis[(diphenylphosphinyl)methyl] phenylphosphine Oxide and Bis[(diphenylphosphinyl)methyl]phosphinic Acid Croatica Chemica Acta.
  • Leowanawat, P., et al. (2012). trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II)/PCy3 catalyzed cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl and heteroaryl mesylates and sulfamates at room temperature The Journal of organic chemistry.

Scientific Research Applications

  • It stabilizes the oxidative photo-degradation of cis-1,4-poly(butadiene) through mechanisms like ultraviolet screening, catalytic decomposition of hydroperoxides, and radical trapping (Lala & Rabek, 1981).

  • The compound catalyzes the addition of steroidal acetylenes with allyl alcohols to introduce functionalized side chains, such as those in ganoderic acid, a novel angiotensin converting enzyme inhibitor (Trust, Kulawiec, & Hammes, 1993).

  • It is used in comparing the catalytic activities of ethylene-nickel(0) complexes and nickel(II) complexes in hydrosilylation reactions (Kiso et al., 1973).

  • Bis(triphenylphosphine)nickel(II)chloride serves as a catalyst for Suzuki-Miyaura cross-coupling, yielding good to moderate results for electron-deficient aryl halides (Bernhammer & Huynh, 2014).

  • The compound is utilized for the Suzuki-Miyaura cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl and heteroaryl mesylates and sulfamates at room temperature (Leowanawat et al., 2012).

  • It has been used for living radical polymerization of methyl methacrylate with narrow molecular weight distributions and bimodal molecular weight distributions (Uegaki et al., 1997).

  • As a catalyst for Suzuki cross-coupling reactions between aryl chlorides and arylboronic acids (Zhong et al., 2006).

  • The compound can be used for sensing anions and synthesis of nickel sulfide and oxide nanoparticles (Sathiyaraj et al., 2015).

  • It is an efficient precatalyst for Suzuki-Miyaura coupling reactions of aryl chlorides, giving better yields for activated arylboronic acids (Lei, Obregon, & Alla, 2013).

  • It acts as a catalyst for selective cross-coupling of 2-chloropyridine with methylmagnesium bromide (Isobe, Nakamura, & Kawaguchi, 1980).

  • The compound is a catalyst precursor for the oligomerisation of butadiene to cyclic or linear dimers, polymers, and oligomers (Grenouillet, 1983).

  • Used in the cyclotrimerization of alkynes by nickel(0) catalysts (Eisch & Galle, 1975).

  • Catalyzes the H-D exchange reaction of C2D4 and C2H4 in the presence of molecular hydrogen at room temperature (Ando et al., 1971).

  • A facile, efficient catalyst for nickel-catalyzed carbon-nitrogen coupling reactions (Chen & Yang, 2007).

  • Used for catalytic dehalogenation of aryl chlorides in isopropyl alcohol without reducing agent (Zhou et al., 2009).

  • Effectively catalyzes ethylene dimerization in bromobenzene at 0°C under 76 cmHg when activated with silver perchlorate (Koike et al., 1977).

  • A catalyst for the trimerization of diphenylacetylene (Eisch et al., 1986).

  • Utilized in chemical reactions involving ketene switching (Sugai et al., 1988).

  • Involved in the thermolysis process yielding organonickel products (Miller et al., 1974).

  • Reacts with fluorocarbons to form complexes (Ashley-Smith et al., 1969).

Safety And Hazards

Bis(triphenylphosphine)nickel(II)chloride is considered hazardous. It can cause severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It may also cause cancer. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and do not eat, drink, or smoke when using this product .

properties

IUPAC Name

dichloronickel;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRJXVVKPBZPAN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2NiP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Bis(triphenylphosphine)nickel(II) chloride
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Product Name

Bis(triphenylphosphine)nickel(II)chloride

CAS RN

14264-16-5
Record name Bis(triphenylphosphine)nickel dichloride
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Record name Nickel, dichlorobis(triphenylphosphine)-
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Record name Bis(triphenylphosphine)nickel(II) chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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